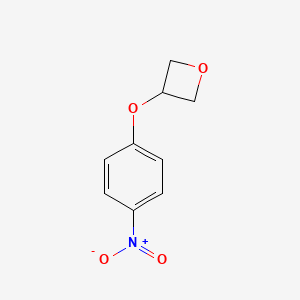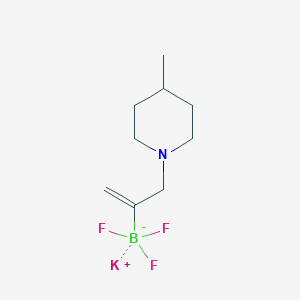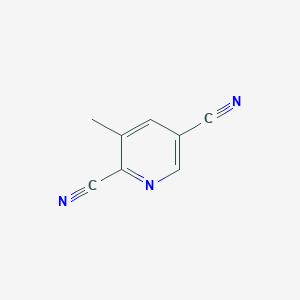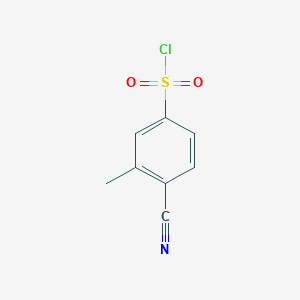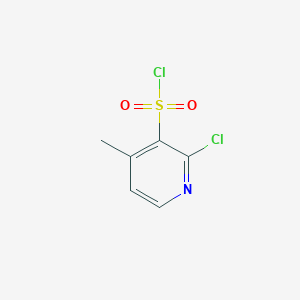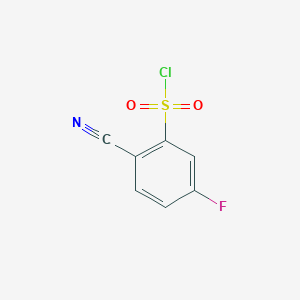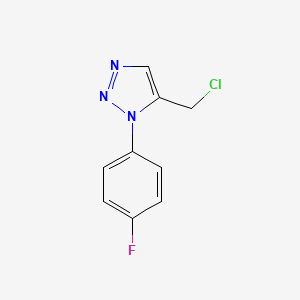
5-(chloromethyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole
Descripción general
Descripción
5-(Chloromethyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole, also known as CMF-Triazole, is an organofluorine compound that is increasingly being used in scientific research. It is a heterocyclic compound with a five-membered ring containing three nitrogen atoms, one chlorine atom, and one carbon atom. It is a colorless solid that is soluble in organic solvents and insoluble in water. CMF-Triazole has a wide range of applications in scientific research, including biochemical and physiological studies, as well as in laboratory experiments.
Aplicaciones Científicas De Investigación
1. Structural Analysis and Intermolecular Interactions
5-(Chloromethyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole and its derivatives have been extensively studied for their structural properties and intermolecular interactions. Research has focused on the synthesis and characterization of these compounds, examining their crystal structures, and analyzing different types of intermolecular interactions such as C–H⋯O, C–H⋯π, and π⋯π interactions. These studies provide valuable insights into the molecular architecture and the nature of bonding in these compounds (Shukla et al., 2014).
2. Synthesis and Characterization for Antimicrobial Applications
This compound and its analogs have been synthesized and characterized for potential antimicrobial applications. For example, a study conducted in 2017 explored the synthesis of various triazole derivatives containing the fluorinated 1,2,4-triazole moiety. These compounds were assessed for their antimicrobial potency against a range of bacteria and fungi, revealing some promising antimicrobial activity (Rezki et al., 2017).
3. Development of Anticancer Agents
Research has been conducted on the synthesis of novel triazole derivatives linked to other pharmacophore groups, exploring their potential as anticancer agents. For example, a study on the synthesis of novel 7-hydroxy-4-phenylchromen-2-one–linked to triazole moieties showed potent cytotoxic activity against various human cancer cell lines. These findings indicate the significant antitumor activity of 1,2,4-triazole derivatives and their potential as anticancer drugs (Liu et al., 2017).
Propiedades
IUPAC Name |
5-(chloromethyl)-1-(4-fluorophenyl)triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClFN3/c10-5-9-6-12-13-14(9)8-3-1-7(11)2-4-8/h1-4,6H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDNUCOVFHIATON-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=CN=N2)CCl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(chloromethyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



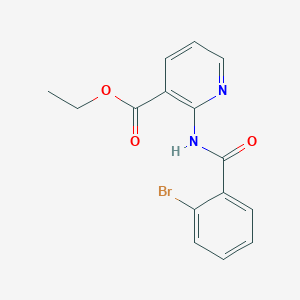
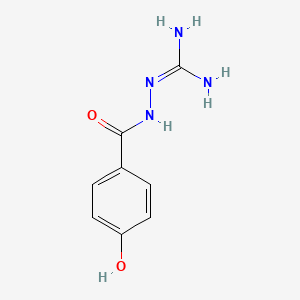
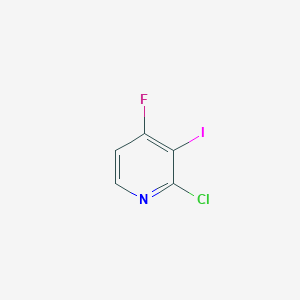
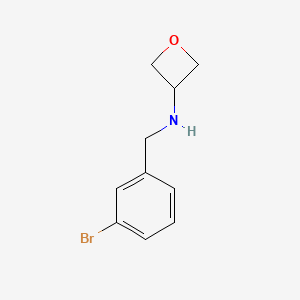
![6-[N-(6-Maleimidocaproyl)]caproic acid nhs](/img/structure/B1455565.png)

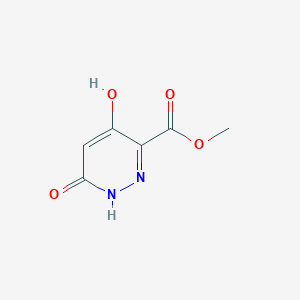
![2,5-Dimethyl-3-[(4-methyl-1-piperazinyl)methyl]benzaldehyde dihydrochloride](/img/structure/B1455570.png)
